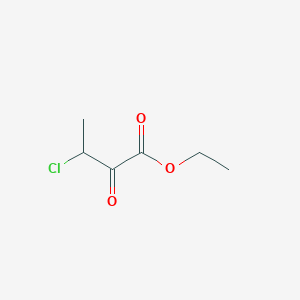
Ethyl-3-chloro-2-oxo butanoate
Vue d'ensemble
Description
Ethyl-3-chloro-2-oxo butanoate is a compound with the molecular formula C6H9ClO3 . It is also known by other synonyms such as ethyl-3-chloro-2-oxo butanoate, ETHYL 3-CHLORO-2-OXOBUTANOATE, and Butanoic acid, 3-chloro-2-oxo-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl-3-chloro-2-oxo butanoate can be achieved through a rapid synthetic method . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of Ethyl-3-chloro-2-oxo butanoate includes elements like Carbon ©, Hydrogen (H), Chlorine (Cl), and Oxygen (O). The InChI representation of the molecule isInChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 . Chemical Reactions Analysis
The compound shows keto-enol tautomerism and contains about 7% of the enol form, CH3C(OH):CHCOOC2H5, under normal conditions . More information about its chemical reactions can be found in the referenced sources .Physical And Chemical Properties Analysis
The molecular weight of Ethyl-3-chloro-2-oxo butanoate is 164.59 g/mol . It has a computed XLogP3-AA value of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 164.0240218 g/mol .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Synthesis of Biologically Active Compounds : ECOB is used as an important intermediate in the synthesis of various biologically active compounds, such as thiazole carboxylic acids. A rapid synthetic method for ECOB was established, optimized, and confirmed using MS and 1 HNMR, with a total yield of 30% in two steps (Tu Yuanbiao et al., 2016).
Heterocyclization Reactions : ECOB participates in heterocyclization reactions, forming substituted 1,3-oxathiolanes or 2-chloro-1,3-thiazoles depending on the reactants and conditions (M. Lozinskii et al., 1988).
Biocatalysis and Enzymatic Studies
Enzymatic Reduction : ECOB is used in enzymatic studies for the synthesis of chiral alcohols. One study demonstrated the conversion of ECOB into (S)-ECHB (ethyl (S)-4-chloro-3-hydroxy butanoate) using yeast reductase YDL124W, which is significant for the synthesis of hypercholesterolemia drugs (Jihye Jung et al., 2012).
Asymmetric Synthesis : ECOB is also used in the asymmetric synthesis of (S)-ECHB using various microbial reductases. The study highlights the enantioselectivity and enzyme-substrate docking studies, crucial for understanding the mechanisms involved in the biocatalytic process (Jihye Jung et al., 2010).
Chemical Reactions and Syntheses
Microwave-Mediated Reactions : ECOB is involved in microwave-mediated catalyst- and solvent-free regioselective Biginelli reactions, leading to the synthesis of novel tetrahydropyrimidines (P. S. Harikrishnan et al., 2013).
Discovery of New Class of Inhibitors : A study identified ECOB as an example of a new class of sortase A inhibitors, which are significant in tackling Gram-Positive pathogens (B. Maggio et al., 2016).
Favorskii-Type Rearrangement : ECOB is used in the Favorskii-type rearrangement of 1,3-dihalo-3-methyl-2-butanone, an important process in the preparation of compounds for natural product syntheses (T. Sakai et al., 1987).
Enantioselective Preparations
- Biocatalytic Approaches : ECOB is used in the synthesis of optically active ethyl 4-chloro-3-X-butanoate derivatives, utilizing biocatalytic approaches such as microbiological reduction and enzymatic hydrolysis. This is pivotal for chiral synthesis in pharmaceutical applications (F. Aragozzini et al., 1992).
Safety And Hazards
Ethyl-3-chloro-2-oxo butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor and is harmful if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-chloro-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHFJPUOJRVNFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-3-chloro-2-oxo butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)



![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)

![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)

